molecular formula C4H5NO4 B14167341 N-hydroxy-maleamic CAS No. 4296-73-5

N-hydroxy-maleamic

Cat. No.: B14167341
CAS No.: 4296-73-5
M. Wt: 131.09 g/mol
InChI Key: AJDJOIBQIDHDTG-UPHRSURJSA-N
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Description

N-hydroxy-maleamic acid is a compound derived from maleic anhydride and hydroxylamine. It is a versatile intermediate used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hydroxy-maleamic acid can be synthesized through the reaction of maleic anhydride with hydroxylamine. The reaction typically involves the following steps:

  • Dissolving maleic anhydride in a suitable solvent such as tetrahydrofuran (THF).
  • Adding hydroxylamine hydrochloride to the solution.
  • Stirring the mixture at room temperature for several hours.
  • Isolating the product by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-maleamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-hydroxy-maleimide.

    Reduction: Reduction reactions can convert it into maleamic acid.

    Substitution: It can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with this compound acid under mild conditions.

Major Products Formed

    Oxidation: N-hydroxy-maleimide.

    Reduction: Maleamic acid.

    Substitution: Various substituted maleamic acids depending on the nucleophile used.

Scientific Research Applications

N-hydroxy-maleamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.

    Industry: It is used in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of N-hydroxy-maleamic acid involves its ability to form stable complexes with metal ions and participate in redox reactions. It can act as a ligand, coordinating with metal centers and influencing their reactivity. This property makes it useful in catalysis and other chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-hydroxy-phthalimide: Similar in structure but derived from phthalic anhydride.

    N-hydroxy-succinimide: Derived from succinic anhydride and widely used in bioconjugation.

Uniqueness

N-hydroxy-maleamic acid is unique due to its specific reactivity and ability to form stable complexes with metal ions. Its versatility in various chemical reactions and applications in multiple fields sets it apart from other similar compounds.

Properties

CAS No.

4296-73-5

Molecular Formula

C4H5NO4

Molecular Weight

131.09 g/mol

IUPAC Name

(Z)-4-(hydroxyamino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C4H5NO4/c6-3(5-9)1-2-4(7)8/h1-2,9H,(H,5,6)(H,7,8)/b2-1-

InChI Key

AJDJOIBQIDHDTG-UPHRSURJSA-N

Isomeric SMILES

C(=C\C(=O)O)\C(=O)NO

Canonical SMILES

C(=CC(=O)O)C(=O)NO

Origin of Product

United States

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